{2-Oxaspiro[4.4]nonan-3-yl}methanol
Description
{2-Oxaspiro[4.4]nonan-3-yl}methanol (CAS: N/A; CID: 131402434) is a spirocyclic compound characterized by a bicyclic framework where two four-membered rings (one oxolane and one cyclobutane) share a single spiro carbon atom. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol . The hydroxymethyl (-CH₂OH) group at the 3-position of the oxaspiro ring confers polarity and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical design.
Properties
IUPAC Name |
2-oxaspiro[4.4]nonan-3-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-6-8-5-9(7-11-8)3-1-2-4-9/h8,10H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXPWCOLRNYNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxaspiro[4One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the oxaspiro ring, followed by functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production methods for {2-Oxaspiro[4.4]nonan-3-yl}methanol may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity . These methods often require specialized equipment and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
{2-Oxaspiro[4.4]nonan-3-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives.
Scientific Research Applications
{2-Oxaspiro[4.4]nonan-3-yl}methanol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving spirocyclic structures and their biological activities.
Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-Oxaspiro[4.4]nonan-3-yl}methanol involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the context of its use, such as its role in chemical reactions or its biological activity. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Key Structural Features :
- Spirocyclic Core: 2-Oxaspiro[4.4]nonane system (two fused four-membered rings).
- Functional Group : Primary alcohol at the 3-position.
Structural Analogues with Modified Oxygen Content
a) 7,7-Dimethyl-4-fluoro-2,6,8-trioxaspiro[4.4]nonane Derivatives
- Example: (rel)-(3R,4S,5R)-1-(7,7-Dimethyl-4-fluoro-2,6,8-trioxaspiro[4.4]nonan-3-yl) cytosine (CID: N/A) .
- Differences :
- Applications : Antiviral/anticancer nucleoside analogues .
b) 1,4-Dioxaspiro[4.4]nonane-2-methanol,6-methyl
- CAS : N/A; Molecular formula: C₁₀H₁₈O₃ ; MW: 172.11 .
- Differences :
- Two oxygen atoms in the spiro system and a methyl group at position 4.
- Increased hydrophobicity compared to the target compound.
- Applications : Intermediate in fragrance or polymer synthesis.
Nitrogen-Containing Spiro Analogues
a) 1-Oxa-4-azaspiro[4.4]nonane-3,3-diyldimethanol
- CAS: 72031-11-9; Molecular formula: C₉H₁₇NO₃; MW: 187.24 .
- Differences :
- Nitrogen atom replaces one oxygen in the spiro system.
- Dual hydroxymethyl groups enhance solubility in polar solvents.
- Applications: Potential use in metal-organic frameworks (MOFs) or peptidomimetics.
b) N-(1-Oxa-7-azaspiro[4.4]nonan-3-yl)acetamide
- CAS : 2059927-99-8; Molecular formula: C₉H₁₆N₂O₂ ; MW: 184.24 .
- Differences :
- Acetamide substituent introduces hydrogen-bonding and amide resonance.
- Higher polarity compared to the alcohol-functionalized target compound.
- Applications : Probable building block for protease inhibitors or kinase modulators.
Functionalized Derivatives for Reactive Intermediates
a) {2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl Chloride
- CAS : 2091454-01-0; Molecular formula: C₉H₁₅ClO₃S ; MW: 238.73 .
- Differences :
- Sulfonyl chloride group replaces -CH₂OH, enabling nucleophilic substitution.
- Higher reactivity for conjugation with amines or alcohols.
- Applications : Intermediate in sulfonamide drug synthesis.
b) 2-Oxaspiro[4.4]nonan-6-one, 9-(1,1-dimethylethyl)-3-methoxy
- CAS : 113666-70-9; Molecular formula: C₁₃H₂₂O₃ ; MW: 226.31 .
- Differences: Ketone and tert-butyl groups increase steric bulk. Reduced solubility in water due to non-polar substituents.
- Applications : Likely precursor for steroidal mimetics or agrochemicals.
Structural and Property Comparison Table
Reactivity Trends :
- Alcohol group (-CH₂OH): Esterification, etherification, oxidation to aldehyde/acid.
- Sulfonyl chloride (-SO₂Cl): Nucleophilic displacement with amines/thiols.
- Fluorinated derivatives: Stability against metabolic degradation in biological systems .
Biological Activity
{2-Oxaspiro[4.4]nonan-3-yl}methanol is a chemical compound characterized by its unique spirocyclic structure, which includes a tetrahydrofuran ring fused to a cyclohexane framework. This structural configuration is significant for its potential biological activities and applications in medicinal chemistry.
Biological Activity
The biological activity of {2-Oxaspiro[4.4]nonan-3-yl}methanol has garnered interest due to its potential interactions with various biological targets, including enzymes and receptors. The spirocyclic nature allows the compound to fit into specific binding sites, potentially modulating the activity of these targets.
The mechanism of action involves the compound's interaction with specific molecular targets, leading to various biological effects. This interaction can influence enzyme activity and receptor signaling pathways, making it a candidate for further research in drug development.
Research Findings
- Enzyme Interaction Studies : Research indicates that compounds with spirocyclic structures can act as probes to study enzyme interactions. For instance, similar compounds have been shown to inhibit certain enzymes, suggesting that {2-Oxaspiro[4.4]nonan-3-yl}methanol may exhibit similar properties.
- Pharmacological Potential : Preliminary studies suggest that this compound may have applications in drug discovery due to its unique structure, which could impart specific biological activities. Its potential as a lead compound for developing new therapeutic agents is under investigation .
- Comparative Studies : Comparisons with similar compounds reveal that the presence of specific functional groups in {2-Oxaspiro[4.4]nonan-3-yl}methanol enhances its biological activity compared to other spirocyclic compounds lacking these features.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| {2-Oxaspiro[4.4]nonan-3-yl}methanol | Spirocyclic | Potential enzyme inhibitor |
| {1-Oxaspiro[4.4]nonan-2-yl}methanol | Spirocyclic | Moderate antimicrobial properties |
| {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride | Spirocyclic | Cytotoxic effects against cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
